molecular formula C24H24N6O2S B2693611 N-(2-(6-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 872993-79-8

N-(2-(6-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

Cat. No.: B2693611
CAS No.: 872993-79-8
M. Wt: 460.56
InChI Key: SETITFSHURKDJL-UHFFFAOYSA-N
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Description

N-(2-(6-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core. This bicyclic system is substituted at the 3-position with an ethylbenzamide group and at the 6-position with a thioether-linked 2-((2,5-dimethylphenyl)amino)-2-oxoethyl moiety. Its synthesis likely involves multi-step heterocyclization and functionalization, as inferred from analogous compounds in the literature .

Preparation Methods

The synthesis of N-(2-(6-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazolopyridazine core, followed by the introduction of the 2,5-dimethylphenylamino group and the benzamide moiety. Common reagents used in these reactions include various amines, thiols, and acylating agents. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pH, and reaction time .

Chemical Reactions Analysis

N-(2-(6-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide can undergo various chemical reactions, including:

Scientific Research Applications

N-(2-(6-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(6-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key similarities and differences between the target compound and structurally related molecules:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Functional Groups Synthetic Method Biological Activity/Notes
N-(2-(6-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide [1,2,4]Triazolo[4,3-b]pyridazine Benzamide, thioether, 2,5-dimethylphenylacetamide Likely cyclization and coupling reactions* Unknown (structural analogs suggest kinase inhibition potential)
N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide (4.1) 1,3,4-Thiadiazole Trichloroethyl, acetamide, phenyl Cyclization in concentrated H2SO4 Intermediate in heterocyclic synthesis
4-Oxo-4-pyrrolidin-1-yl-but-2-enoic acid triazine derivative [1,3,5]Triazine Pyrrolidin-1-yl, dimethylamino-benzylidene, hydroxymethyl Multi-step condensation and cyclization Unreported; structural complexity suggests possible bioactivity
2-Amino-3-methylimidazo[4,5-f]quinoline (IQ) Imidazoquinoline Methyl, amino Formed during high-temperature meat processing Carcinogenic (IARC Group 2A)

Structural Analysis

Core Heterocycles: The target compound’s [1,2,4]triazolo[4,3-b]pyridazine core is distinct from the 1,3,4-thiadiazole in 4.1 and the [1,3,5]triazine in ’s derivative . The fused triazolo-pyridazine system may enhance π-π stacking interactions in biological targets compared to monocyclic analogs. In contrast, IQ’s imidazoquinoline structure shares aromaticity but lacks sulfur or nitrogen-rich substituents.

Functional Groups: The thioether linkage in the target compound contrasts with the trichloroethyl group in 4.1, which may influence solubility and metabolic stability. The 2,5-dimethylphenylacetamide group in the target compound provides steric bulk and lipophilicity, similar to the phenyl substituents in 4.1 and ’s dimethylamino-benzylidene groups .

Synthetic Complexity :

  • The target compound’s synthesis likely requires sequential cyclization (to form the triazolo-pyridazine core) and coupling (to introduce the benzamide and thioether groups), akin to the sulfuric acid-mediated cyclization in 4.1 .
  • ’s triazine derivative employs hydroxymethyl and pyrrolidin-1-yl groups via multi-step condensation, highlighting divergent strategies for functionalization .

Biological Activity

N-(2-(6-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a complex organic compound with potential biological activities. This article explores its synthesis, pharmacological profiles, and mechanisms of action based on diverse research findings.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC20H22N6O2S
Molecular Weight410.5 g/mol
CAS Number1251547-87-1
StructureStructure

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate various heterocycles and functional groups. The presence of the triazole and pyridazine moieties suggests a potential for significant biological activity due to their established roles in medicinal chemistry.

Anticancer Activity

Research indicates that compounds containing triazole derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis. The IC50 values for related compounds range from 1.95 to 4.24 μM, demonstrating potent activity compared to standard drugs like doxorubicin and 5-fluorouracil .

Mechanism of Action:
The mechanism often involves:

  • Inhibition of DNA synthesis: By blocking TS activity, these compounds induce apoptosis in cancer cells.
  • Cell cycle arrest: This prevents the proliferation of cancerous cells.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial effects. Similar triazole derivatives have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The molecular docking studies support these findings by indicating strong binding affinities to bacterial enzymes .

Case Studies

  • Anticancer Study :
    • Objective: Evaluate the anticancer efficacy of related triazole derivatives.
    • Findings: Compounds demonstrated significant cytotoxicity in vitro against several cancer cell lines, with mechanisms linked to TS inhibition.
  • Antimicrobial Study :
    • Objective: Assess the antibacterial properties against common pathogens.
    • Results: Certain derivatives exhibited a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics, suggesting a promising alternative for treatment .

Comparative Analysis

The following table summarizes the biological activities of similar compounds:

Compound NameAnticancer IC50 (μM)Antimicrobial Activity
Compound A (related triazole)3.5Effective against E. coli
Compound B (another derivative)2.0Effective against S. aureus
N-(2-(6-((2-((2,5-dimethylphenyl)amino)...1.95 - 4.24Potentially effective

Properties

IUPAC Name

N-[2-[6-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O2S/c1-16-8-9-17(2)19(14-16)26-22(31)15-33-23-11-10-20-27-28-21(30(20)29-23)12-13-25-24(32)18-6-4-3-5-7-18/h3-11,14H,12-13,15H2,1-2H3,(H,25,32)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SETITFSHURKDJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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